quinoline-5,6-diamine dihydrochloride
Overview
Description
Quinoline-5,6-diamine 2HCl, also known as 5,6-diaminoquinoline dihydrochloride, is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Quinoline-5,6-diamine 2HCl is particularly noted for its use in biological research, especially in the staining of DNA due to its fluorescent properties.
Mechanism of Action
Target of Action
Quinoline-5,6-diamine 2hcl, like other quinoline derivatives, is known to interact with deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs . This interaction with DNA is a common target for many quinoline-based compounds .
Mode of Action
It is known that quinoline derivatives can inhibit transcription and translation to ribonucleic acid (rna) through their binding to dna . This interaction disrupts the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
Quinoline-5,6-diamine 2hcl, as a quinoline derivative, may affect several biochemical pathways. Quinoline derivatives have been reported to inhibit succinate oxidation and interfere with electron transport . .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These effects are likely a result of the compound’s interaction with DNA and its disruption of normal cellular processes .
Biochemical Analysis
Cellular Effects
A related compound, a novel quinoline, has shown airway relaxant effects and anti-inflammatory properties . It reduced airway hyperresponsiveness and inflammation in animal models, suggesting that Quinoline-5,6-diamine 2hcl might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Quinolones, a related class of compounds, have been used in animals, and their dosage effects have been studied . Similar studies could be conducted for Quinoline-5,6-diamine 2hcl to understand its dosage effects, including any threshold effects and potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline-5,6-diamine 2HCl, typically involves several established methods. Some of the common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of a base.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5,6-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can produce dihydroquinolines.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed.
Major Products
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .
Scientific Research Applications
Quinoline-5,6-diamine 2HCl has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Employed in the staining of DNA due to its fluorescent properties, making it useful in microscopy and flow cytometry.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Quinoline-5,6-diamine 2HCl can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Primaquine: Another antimalarial agent.
Ciprofloxacin: A widely used antibiotic.
These compounds share the quinoline scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of Quinoline-5,6-diamine 2HCl in its applications .
Properties
IUPAC Name |
quinoline-5,6-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSREGFVBKZFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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